molecular formula C14H15N3O3 B15185419 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- CAS No. 172469-82-8

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro-

Cat. No.: B15185419
CAS No.: 172469-82-8
M. Wt: 273.29 g/mol
InChI Key: FUPRFIZUIOELKY-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is a heterocyclic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- typically involves the reaction of 3,5-dimethylaniline with 5-methyl-3-nitro-2(1H)-pyridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product formed is 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-amino-.

    Substitution: Depending on the nucleophile used, products such as 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-thio- or 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-halo- can be formed.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

172469-82-8

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-(3,5-dimethylanilino)-5-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C14H15N3O3/c1-8-4-9(2)6-11(5-8)16-12-10(3)7-15-14(18)13(12)17(19)20/h4-7H,1-3H3,(H2,15,16,18)

InChI Key

FUPRFIZUIOELKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=O)NC=C2C)[N+](=O)[O-])C

Origin of Product

United States

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